molecular formula C11H14ClNO3 B1347558 Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate CAS No. 950-86-7

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

Cat. No. B1347558
CAS RN: 950-86-7
M. Wt: 243.68 g/mol
InChI Key: GBOIWLVLZHQEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemical Reactions and Derivatives Formation

Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been studied for its reactions with substituted hydrazines, resulting in the selective formation of pyrazoles, important in pharmaceuticals and agrochemicals (Mikhed’kina et al., 2009). This showcases the potential of related compounds in creating valuable chemical derivatives.

Molecular Structures and Hydrogen Bonding

Various derivatives of 2,4-dimethylpyrrole have been analyzed for their molecular structures, showcasing their potential for hydrogen bonding and forming dimers, a fundamental aspect of supramolecular chemistry (Senge & Smith, 2005).

Spectroscopy and Quantum Chemical Analysis

Extensive spectroscopic and quantum chemical analyses have been performed on related compounds, revealing insights into their structural evaluation, chemical reactivity, and non-linear optical properties. Such studies demonstrate the compound's potential in materials science, particularly for non-linear optical materials (Singh et al., 2015), (Singh et al., 2014).

Synthesis and Characterization of Chalcone Derivatives

Chalcone derivatives of pyrrole have been synthesized, characterized, and analyzed through quantum chemical calculations, offering insights into their molecular interactions and potential applications in synthesizing heterocyclic compounds (Singh et al., 2014).

Antioxidant Properties

Certain derivatives have exhibited notable antioxidant activity, underscoring their potential utility in medicinal chemistry (Zaki et al., 2017).

Synthesis of Bipyrrole Derivatives

The synthesis of complex bipyrrole derivatives, which are valuable in various chemical domains, demonstrates the compound's versatility in organic synthesis (Skowronek & Lightner, 2003).

Application in Pyrrole Derivatives Synthesis

Ethyl 2-chloroacetoacetate, a related compound, reacts to form novel pyrrole derivatives, expanding the scope of its application in synthesizing a broad array of pyrrole-based systems (Dawadi & Lugtenburg, 2011).

Safety And Hazards

Future Directions

While specific future directions for this compound were not found, research into similar compounds, such as thiazolidine derivatives, is ongoing, with a focus on developing new drugs and materials4.


Please note that this information is based on the components of the compound and similar compounds, and may not accurately represent the actual properties of “Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate”. Further research would be needed to obtain more accurate and specific information.


properties

IUPAC Name

ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOIWLVLZHQEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294174
Record name Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

CAS RN

950-86-7
Record name 950-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.